3-Ethoxy-4-methoxybenzonitrile chemical properties and structure
3-Ethoxy-4-methoxybenzonitrile chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethoxy-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured and accessible format.
Chemical Identity and Properties
3-Ethoxy-4-methoxybenzonitrile is a substituted aromatic nitrile. Its core structure consists of a benzene (B151609) ring functionalized with an ethoxy group, a methoxy (B1213986) group, and a nitrile group at positions 3, 4, and 1, respectively.
Table 1: Chemical Identifiers and Physical Properties of 3-Ethoxy-4-methoxybenzonitrile
| Property | Value | Citations |
| IUPAC Name | 3-ethoxy-4-methoxybenzonitrile | [1][2] |
| CAS Number | 60758-86-3 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 177.20 g/mol | [1][3][4] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Melting Point | 70°C | [3] |
| Boiling Point | 281.9 ± 25.0 °C at 760 mmHg | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 109.2 ± 16.4 °C | [3][4] |
| Solubility | Soluble in methanol | [3] |
| InChI | InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3 | [1][2] |
| InChIKey | XTIINWPNAMHVDG-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCOC1=C(C=CC(=C1)C#N)OC | [1] |
Chemical Structure
The structure of 3-Ethoxy-4-methoxybenzonitrile is characterized by a benzene ring with three substituents. The nitrile group (-C≡N) is a key functional group that participates in various chemical transformations. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are electron-donating groups that influence the reactivity of the aromatic ring.
Caption: Chemical structure of 3-Ethoxy-4-methoxybenzonitrile.
Experimental Protocols
Several synthetic routes for 3-Ethoxy-4-methoxybenzonitrile have been reported. A common method involves the ethylation of 3-hydroxy-4-methoxybenzonitrile (B193458). Another approach starts from isovanillin.
Protocol 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile [3][5]
This protocol describes the synthesis of 3-Ethoxy-4-methoxybenzonitrile from 3-hydroxy-4-methoxybenzonitrile and bromoethane.
-
Materials:
-
Procedure:
-
Combine 3-hydroxy-4-methoxybenzonitrile, bromoethane, potassium carbonate, and dimethylformamide in a 100 ml flask.[3]
-
Heat the mixture to 100°C and stir for 8 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add 100 ml of water and extract the product with ethyl acetate.[3]
-
Dry the organic phase with anhydrous sodium sulfate.[3]
-
Evaporate the solvent to yield the final product as a white solid.[3]
-
Protocol 2: Synthesis from 3-ethoxy-4-methoxybenzaldehyde (B45797) [5][6]
This method involves the conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding nitrile.
-
Materials:
-
3-ethoxy-4-methoxybenzaldehyde (1000 g, 5.54 moles)[5]
-
Hydroxylamine (B1172632) hydrochloride (462.5 g, 6.6 moles)[5]
-
Acetonitrile (B52724) (5 L)[5]
-
Deionized water
-
-
Procedure:
-
Charge a 12 L three-necked flask with 3-ethoxy-4-methoxybenzaldehyde and hydroxylamine hydrochloride at room temperature.[5]
-
Add acetonitrile and stir the mixture for 15-20 minutes.[5]
-
Warm the reaction mixture to 65-72°C and then heat to reflux (78-84°C) for 2-3 hours.[5]
-
Cool the mixture to room temperature and add 1 L of deionized water.[5]
-
Distill off 3.5-4.0 L of acetonitrile under vacuum.[5]
-
Dilute the concentrated residue with 4 L of deionized water and stir for 1-2 hours at room temperature.[5]
-
Filter the mixture under vacuum and wash the solid with 3-4 L of deionized water.[5]
-
Dry the solid in a tray at 30-32°C under a pressure of 100-125 mm Hg for 24-36 hours to obtain the product.[5]
-
Caption: Experimental workflows for the synthesis of 3-Ethoxy-4-methoxybenzonitrile.
Applications in Research and Development
3-Ethoxy-4-methoxybenzonitrile is a valuable building block in organic synthesis, primarily serving as a pharmaceutical intermediate.[3][6] Its most notable application is in the synthesis of Apremilast, a medication used for the treatment of certain types of arthritis and skin conditions.[7][8][9] The compound is also explored as an intermediate for pesticides and liquid crystal materials.[6]
Safety and Handling
3-Ethoxy-4-methoxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][10] It also causes skin and serious eye irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10][11]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Citations |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed | [1][10] |
| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin | [1][10] |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled | [1][10] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [1][10] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | [1][10] |
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep it away from incompatible materials.[11]
Spectroscopic Data
Characterization of 3-Ethoxy-4-methoxybenzonitrile is typically performed using standard analytical techniques. While specific spectral data is proprietary to suppliers, a comprehensive characterization package for this compound generally includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the ethoxy, methoxy, and aromatic regions.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the nitrile (-C≡N) and ether (C-O-C) functional groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.[7]
References
- 1. 3-Ethoxy-4-methoxybenzonitrile | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxybenzonitrile | 60758-86-3 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Ethoxy-4-methoxybenzonitrile | CAS#:60758-86-3 | Chemsrc [chemsrc.com]
- 5. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
